molecular formula C16H19N3O3 B10985729 3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B10985729
M. Wt: 301.34 g/mol
InChI Key: BHDBADUKZKXHED-UHFFFAOYSA-N
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Description

3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves the construction of the benzodiazepine core followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring. Subsequent steps involve the addition of the pyrrolidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used for its anticonvulsant activity.

Uniqueness

3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to the presence of the pyrrolidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural feature can influence its binding affinity, metabolic stability, and overall therapeutic profile.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-(3-oxo-3-pyrrolidin-1-ylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C16H19N3O3/c20-14(19-9-3-4-10-19)8-7-13-16(22)17-12-6-2-1-5-11(12)15(21)18-13/h1-2,5-6,13H,3-4,7-10H2,(H,17,22)(H,18,21)

InChI Key

BHDBADUKZKXHED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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